molecular formula C13H21IO2 B13005881 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran

2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran

Cat. No.: B13005881
M. Wt: 336.21 g/mol
InChI Key: DHRBGKSMODZADV-UHFFFAOYSA-N
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Description

2-[3-(3-Iodo-1-bicyclo[111]pentanyl)propoxy]tetrahydropyran is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran typically involves the reaction of 3-iodo-1-bicyclo[1.1.1]pentane with propylene oxide, followed by the addition of tetrahydropyran. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products

Scientific Research Applications

2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes
  • 1-Halo-3-substituted bicyclo[1.1.1]pentanes

Uniqueness

2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran is unique due to its combination of the bicyclo[1.1.1]pentane core with an iodo substituent and a tetrahydropyran moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21IO2

Molecular Weight

336.21 g/mol

IUPAC Name

2-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propoxy]oxane

InChI

InChI=1S/C13H21IO2/c14-13-8-12(9-13,10-13)5-3-7-16-11-4-1-2-6-15-11/h11H,1-10H2

InChI Key

DHRBGKSMODZADV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC23CC(C2)(C3)I

Origin of Product

United States

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